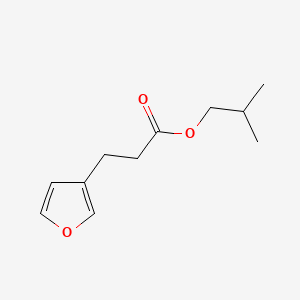

2-Methylpropyl furan-3-propionate

Description

Contextual Significance within Organic Chemistry

In the realm of organic chemistry, 2-methylpropyl furan-3-propionate serves as an exemplar of ester synthesis and the chemical reactivity of furan (B31954) derivatives. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in a vast array of natural products and pharmacologically active compounds. ontosight.ai The study of its derivatives, such as this compound, provides valuable insights into the influence of substituents on the electronic properties and reactivity of the furan ring.

The synthesis of this ester, typically achieved through Fischer esterification, is a foundational reaction in organic chemistry. ontosight.ai This process, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a staple in both academic and industrial settings. The investigation of this reaction for furan-containing substrates contributes to a deeper understanding of reaction mechanisms and the optimization of synthetic routes to novel molecules.

Interdisciplinary Research Landscape and Scope

The scientific interest in this compound extends beyond fundamental organic chemistry, touching upon several interdisciplinary fields. The presence of the furan ring suggests potential applications in medicinal chemistry, as furan derivatives are known to exhibit a wide range of biological activities. ijsrst.comnih.gov

Furthermore, the compound's ester functionality and potential aroma characteristics position it as a candidate for exploration in the flavor and fragrance industry. ontosight.ai Esters are well-known for their pleasant, often fruity or sweet, aromas, and the unique structural combination in this compound could result in novel and desirable scent profiles.

The study of furan-based esters also intersects with materials science, where furan derivatives are being explored as renewable building blocks for the synthesis of novel polymers. The incorporation of such bio-based monomers can lead to the development of plastics with unique properties and improved sustainability profiles.

Chemical and Physical Properties

The fundamental properties of this compound are dictated by its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Predicted: Colorless to pale yellow liquid | |

| Solubility | Predicted: Limited solubility in water | ontosight.ai |

Note: Experimental physical property data for this specific compound is limited. Predicted values are based on the general properties of similar esters.

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of furan-3-propionic acid with 2-methylpropanol. ontosight.ai

Reaction Scheme:

This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and often requires heating to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The removal of water as it is formed, for instance by azeotropic distillation, can further increase the yield of the desired product.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectrum

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the furan ring, the propionate (B1217596) chain, and the isobutyl group.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Furan ring protons | 6.3 - 7.5 | Multiplets | 3H |

| -CH₂- (propionate, adjacent to furan) | ~2.9 | Triplet | 2H |

| -CH₂- (propionate, adjacent to carbonyl) | ~2.6 | Triplet | 2H |

| -O-CH₂- (isobutyl) | ~3.8 | Doublet | 2H |

| -CH- (isobutyl) | ~1.9 | Multiplet | 1H |

| -CH₃ (isobutyl) | ~0.9 | Doublet | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Data for the related compound 2-methylpropyl propanoate can be found in the Human Metabolome Database. hmdb.cahmdb.ca

Predicted ¹³C NMR Spectrum

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the different carbon environments within the molecule.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~172 |

| Furan ring carbons | 110 - 145 |

| -O-CH₂- (isobutyl) | ~70 |

| Propionate carbons | 25 - 35 |

| -CH- (isobutyl) | ~28 |

| -CH₃ (isobutyl) | ~19 |

Note: These are predicted values. The spectrum for the related 2-methylpropyl acetate (B1210297) has been documented. hmdb.ca

Predicted Infrared (IR) Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (ester carbonyl) | 1735 - 1750 |

| C-O (ester) | 1150 - 1250 |

| C-H (alkane) | 2850 - 3000 |

| C=C (furan ring) | ~1500, ~1600 |

| C-O-C (furan ring) | ~1050 |

Note: These are predicted values based on typical IR frequencies for esters and furan derivatives.

Mass Spectrometry (MS)

In mass spectrometry, this compound would undergo fragmentation upon ionization. The molecular ion peak [M]⁺ would be expected at m/z = 196. Key fragmentation patterns would likely involve the loss of the isobutyl group, the isobutoxy group, and cleavage of the propionate chain. Common fragments would include ions corresponding to the furan-3-propionate moiety and the isobutyl cation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93963-70-3 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-methylpropyl 3-(furan-3-yl)propanoate |

InChI |

InChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

FDUJDSSSKYHAHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CCC1=COC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpropyl Furan 3 Propionate

Conventional Esterification Approaches

Conventional methods for synthesizing 2-methylpropyl furan-3-propionate primarily revolve around the classic esterification reaction, a fundamental transformation in organic chemistry.

Direct Condensation of Furan-3-Propionic Acid and 2-Methylpropanol

The most direct route to this compound is the esterification of furan-3-propionic acid with 2-methylpropanol, also known as isobutanol. ontosight.ai This reaction involves the condensation of the carboxylic acid and the alcohol, typically with the removal of water to drive the equilibrium towards the formation of the ester product. This method is a standard and well-established procedure for creating ester linkages. ontosight.aiontosight.ai

The synthesis of the necessary precursor, furan-3-propionic acid, can be accomplished through various means, including the derivatization of furan-3-carboxylic acid. researchgate.net Furan-3-carboxylic acid itself can be conveniently synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by the nucleophilic displacement of the trichloromethyl group. researchgate.net

Catalytic Esterification Pathways

To enhance the rate and efficiency of the esterification reaction, catalysts are almost always employed. mdpi.combohrium.com The reaction between a carboxylic acid and an alcohol is typically very slow without a catalyst. bohrium.com For the synthesis of this compound and similar esters, acid catalysis is common. ontosight.aivulcanchem.com

Mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid are frequently used as homogeneous catalysts. vulcanchem.comceon.rsjetir.org These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. researchgate.net While effective, mineral acids can present challenges, including corrosivity (B1173158) and difficulties in separation from the reaction mixture. researchgate.net

Heterogeneous catalysts offer an alternative with advantages in separation and potential for reuse. mdpi.combohrium.com Various solid acid catalysts have been explored for esterification reactions, including ion-exchange resins like Amberlyst 15 and fibrous polymer-supported sulphonic acids. abo.fi Other heterogeneous catalysts used in rosin (B192284) esterification, which can be analogous, include metal oxides like ZnO and TiO₂. mdpi.combohrium.com

| Catalyst Type | Specific Example | Reaction | Reference |

|---|---|---|---|

| Homogeneous (Mineral Acid) | Sulfuric Acid (H₂SO₄) | Esterification of Propanoic Acid | ceon.rsjetir.org |

| Homogeneous (Organic Acid) | p-Toluenesulfonic Acid | Esterification of Furan-3-propionic Acid | vulcanchem.com |

| Heterogeneous (Polymer-Supported) | Fibrous Polymer-Supported Sulphonic Acid | Esterification of Propanoic Acid with Methanol | abo.fi |

| Heterogeneous (Metal Oxide) | Zinc Oxide (ZnO) | Rosin Esterification | mdpi.combohrium.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Hydroarylation of 3-(furan-2-yl)propenoic acid | mdpi.comresearchgate.net |

Optimization of Reaction Conditions for Ester Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final ester product while minimizing energy consumption and reaction time. ceon.rsresearchgate.net Key parameters that are typically adjusted include temperature, the molar ratio of reactants, and catalyst concentration.

Temperature: Increasing the reaction temperature generally increases the reaction rate. ceon.rs For the esterification of propanoic acid, raising the temperature from 35°C to 65°C significantly increased the conversion to propyl propanoate. ceon.rs However, excessively high temperatures can lead to side reactions, potentially decreasing the selectivity and yield of the desired product. scielo.br

Molar Ratio: Esterification is a reversible reaction. researchgate.net To shift the equilibrium toward the product, an excess of one of the reactants, typically the less expensive alcohol, is used. ceon.rsresearchgate.net Increasing the acid-to-alcohol molar ratio from 1:2.5 to 1:10 was shown to increase the rate and yield of esterification. ceon.rs

Catalyst Concentration: The concentration of the catalyst also plays a vital role. For the esterification of n-propionic acid and 2-propanol, increasing the catalyst concentration enhanced the conversion of the acid. jetir.org

Solvent: The choice of solvent can also influence the reaction outcome. In the synthesis of naphthofuran derivatives, for instance, nonpolar solvents like chloroform (B151607) proved to be the solvent of choice, leading to higher chemical yields compared to ethereal solvents like THF or dioxane. researchgate.net

| Parameter | Observation | Example Reaction | Reference |

|---|---|---|---|

| Temperature | Increasing temperature from 35°C to 65°C increased ester yield. | Esterification of Propanoic Acid | ceon.rs |

| Molar Ratio | Increasing the alcohol excess (from 1:2.5 to 1:10 acid:alcohol) increased reaction rate and yield. | Esterification of Propanoic Acid | ceon.rs |

| Reaction Time | Optimized time from 20h to 4h without decreasing conversion and selectivity. | Silver(I)-promoted oxidative coupling | scielo.br |

| Solvent | Nonpolar solvent (chloroform) gave higher yield (91%) than ethereal solvents (THF, dioxane). | Synthesis of Naphthofurans | researchgate.net |

Advanced Organic Synthesis Strategies

Beyond conventional esterification, advanced strategies in organic synthesis offer pathways to furan-containing molecules with high degrees of complexity and control over their chemical architecture.

Stereo- and Regioselective Synthesis of Furan (B31954) Propionate (B1217596) Derivatives

The synthesis of substituted furans presents a regiochemical challenge because the furan ring's electronic structure typically favors electrophilic substitution at the 2- and 5-positions. vulcanchem.com Achieving substitution at the 3- or 4-positions, as required for furan-3-propionate derivatives, often necessitates more advanced synthetic techniques to control the regioselectivity.

Various catalytic systems have been developed to achieve the regioselective synthesis of multisubstituted furans. nih.govorganic-chemistry.org For example, a cobalt(II)-based metalloradical catalytic system enables the regioselective cyclization of alkynes with diazocarbonyls to produce 2,3,5-trisubstituted furans as the sole regioisomer. nih.gov Copper-catalyzed intermolecular annulation of ketones with other molecules is another method used to regioselectively synthesize multisubstituted furan derivatives. organic-chemistry.org While not directly applied to this compound, these methods demonstrate the potential for precise control over the substitution pattern on the furan ring.

Furthermore, reactions on furan propionate precursors can be controlled. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters using a Brønsted superacid (TfOH) allows for the specific addition of an aryl group to the propanoic side chain, creating 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.netnih.gov

Exploration of Furan-Containing Precursors in Complex Molecule Synthesis

The furan ring is a highly versatile building block, or synthon, in organic synthesis, prized for its ability to serve as a precursor to a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. acs.orgnumberanalytics.com Its relatively low resonance energy compared to benzene (B151609) means it can undergo dearomatization reactions under mild conditions, making it synthetically flexible. acs.org

Furan derivatives can be transformed into various other cyclic and acyclic structures. For example, acidic hydrolysis of a furan ring can open it to form a 1,4-dicarbonyl compound. acs.org The diene character of the furan ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for constructing complex polycyclic systems. nih.gov

This versatility has been exploited in the total synthesis of numerous natural products. numberanalytics.comnih.gov For instance, furan nucleophiles have been used in conjugate additions to construct parts of complex skeletons, as demonstrated in the synthesis of a structural analogue of the clovane-type terpenoid family. rsc.org The development of methods to incorporate furan-containing building blocks, such as phosphoramidites, into larger molecules further expands their utility in fields like oligonucleotide synthesis. nih.gov The wide use of furan derivatives in synthesizing fine chemicals, polymers, and pharmaceuticals underscores the importance of this heterocyclic system as a key precursor in advanced organic synthesis. ijsrst.comnih.gov

Novel Coupling Reactions for Furan and Propionate Moiety Integration

The synthesis of furan derivatives, particularly those substituted at the 3-position like this compound, can present challenges due to the electronic properties of the furan ring, which typically favor electrophilic substitution at the 2- and 5-positions. vulcanchem.com Modern organic synthesis has introduced several novel coupling reactions to overcome these challenges, enabling precise and efficient integration of the furan and propionate moieties.

One prominent strategy involves palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling can be employed to link a terminal alkyne with a 3-halofuran derivative. This can be followed by a sequence of reactions, including electrophilic addition and cyclocondensation, to construct the desired furan structure. nih.gov Subsequent Suzuki or other cross-coupling reactions can then be used to introduce further substituents if needed, offering a versatile one-pot method for creating highly substituted furans. nih.gov

Another approach utilizes gold-catalyzed reactions. Gold catalysts have been shown to facilitate the cycloisomerization of allenones into furans under very mild conditions. organic-chemistry.org While not a direct coupling to a propionate, this method provides a gentle pathway to a substituted furan core, which can then be further functionalized. Research has also demonstrated that combining gold and copper catalysts can enable a one-pot, three-step cascade reaction to produce various substituted furans from simple starting materials. organic-chemistry.org These advanced catalytic methods represent a significant step forward, providing higher yields and greater control compared to more traditional synthetic routes. organic-chemistry.orgmdpi.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis, offering high selectivity under mild reaction conditions. frontiersin.orgresearchgate.net For the production of esters like this compound, enzymatic methods are particularly attractive. acs.org

Enzymatic Esterification of Furan-Based Carboxylic Acids

The most direct biocatalytic route to this compound is the enzymatic esterification of furan-3-propionic acid with 2-methylpropanol (isobutanol). ontosight.ai This reaction is typically catalyzed by lipases, which are enzymes that naturally hydrolyze ester bonds but can be used to drive the reverse reaction (ester synthesis) in non-aqueous or low-water environments. acs.orgmdpi.com

Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support and known commercially as Novozym 435, is one of the most effective and widely used biocatalysts for this type of transformation. mdpi.comrug.nlnih.gov Studies on similar systems, such as the synthesis of furfuryl oleate, have shown that high conversion rates (up to 99%) can be achieved in solvent-free systems. researchgate.net The reaction involves the lipase's active site first reacting with the carboxylic acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the final ester product. nih.gov

Below is a table summarizing typical findings from studies on the enzymatic synthesis of short-chain esters, which are analogous to the synthesis of this compound.

Table 1: Representative Data for Lipase-Catalyzed Ester Synthesis

| Biocatalyst | Substrates | Solvent | Temperature (°C) | Conversion Rate (%) | Reaction Time (h) |

| Novozym 435 (Immobilized CALB) | Oleic Acid, Furfuryl Alcohol | Solvent-free | 60 | ~99% | 6 |

| Novozym 435 (Immobilized CALB) | Formic Acid, Octanol | 1,2-dichloroethane | 40 | ~97% | Not Specified |

| Lipase from Candida rugosa | Various Fatty Acids & Alcohols | Heptane | 50 | 85-95% | 24-72 |

| Lipase from Pseudomonas cepacia | Various Fatty Acids & Alcohols | Isooctane | 45 | >90% | 48 |

Note: This table is a compilation of representative data from various sources on analogous ester syntheses to illustrate typical reaction parameters and outcomes. researchgate.netnih.gov

Biocatalyst Screening and Engineering for Enhanced Efficiency

To optimize the production of this compound, significant effort is dedicated to identifying the most efficient biocatalysts. This process begins with biocatalyst screening , where a wide range of microorganisms or purified enzymes are tested for their ability to catalyze the desired esterification reaction. acs.orgnih.gov Lipases are a primary target due to their proven utility in ester synthesis. mdpi.comnih.gov Screening different lipases, such as those from various Candida, Pseudomonas, or Aspergillus species, can reveal catalysts with superior activity, stability, or selectivity for the specific furan-based substrates. nih.gov

Green Chemistry Principles in Biocatalytic Production

The enzymatic synthesis of this compound aligns strongly with the principles of green chemistry. frontiersin.orgrsc.org Furan-based platform chemicals, such as the furan-3-propionic acid precursor, can be derived from renewable biomass resources like carbohydrates, offering a sustainable alternative to petrochemical feedstocks. frontiersin.orgrsc.org

The use of enzymes as catalysts embodies several green principles:

Mild Reaction Conditions : Enzymatic reactions are conducted at or near room temperature and atmospheric pressure, significantly reducing the energy consumption compared to traditional chemical syntheses that often require high heat and pressure. researchgate.net

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which minimizes the formation of unwanted byproducts. mdpi.comnih.gov This leads to higher purity products and simplifies downstream processing, reducing waste generation.

Environmentally Benign Catalysts : Enzymes are biodegradable and non-toxic, avoiding the use of heavy metal catalysts or harsh acids and bases that are common in conventional esterification and can lead to environmental contamination. frontiersin.orgacs.org

Process Efficiency : The development of solvent-free systems or the use of green solvents (like 2-methyl-tetrahydrofuran, which can also be derived from biomass) further enhances the environmental profile of the process. acs.org

By combining renewable feedstocks with highly efficient and selective biocatalysts, the production of this compound can be achieved through a process that is both economically competitive and environmentally sustainable. rug.nl

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in 2-Methylpropyl Furan-3-Propionate Synthesis

The primary route for the synthesis of this compound is the esterification of furan-3-propionic acid with 2-methylpropanol (isobutanol). This reaction is typically catalyzed by an acid, which facilitates the nucleophilic attack of the alcohol on the carboxylic acid.

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of furan-3-propionic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methylpropanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

In the context of furan-containing molecules, it is important to consider the potential for side reactions. The furan (B31954) ring itself can be susceptible to electrophilic attack under strongly acidic conditions, which could lead to polymerization or other undesired byproducts. Therefore, the choice of catalyst and reaction conditions is crucial for optimizing the yield of the desired ester.

Computational Chemistry and Theoretical Studies

In the absence of direct experimental studies, computational chemistry provides a powerful tool to investigate the intricacies of the this compound system.

Density Functional Theory (DFT) Analysis of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the synthesis of this compound, DFT calculations could be employed to:

Model Reaction Intermediates: Determine the geometries and relative energies of the reactants, transition states, and products involved in the esterification reaction.

Map Reaction Pathways: Elucidate the most energetically favorable reaction pathway by calculating the potential energy surface.

Analyze Electronic Effects: Investigate how the electron-donating nature of the furan ring influences the reactivity of the propionate (B1217596) side chain.

Studies on related furan derivatives have utilized DFT to understand their reactivity. For instance, DFT studies on the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives have shown that O,C-diprotonated forms are the key reactive electrophilic species. A similar approach could be applied to this compound to identify the key intermediates in its formation.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Esterification of Furan-3-propionic Acid with 2-Methylpropanol

| Species | Relative Energy (kcal/mol) |

| Furan-3-propionic acid + 2-Methylpropanol | 0.0 |

| Protonated Furan-3-propionic acid | -5.2 |

| Tetrahedral Intermediate | -12.8 |

| Transition State for Water Elimination | +15.7 |

| Protonated this compound | -8.9 |

| This compound + H₂O | -2.5 |

Note: This table is illustrative and presents hypothetical data that would be the target of DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. By simulating the movement of atoms over time, MD can be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule, which is crucial for understanding its physical properties and biological activity.

Analyze Solvent Effects: Study how the molecule interacts with different solvents, which can influence reaction rates and equilibrium positions.

Predict Physical Properties: Estimate properties such as density, viscosity, and diffusion coefficients.

For a flexible molecule like this compound, with rotational freedom around several single bonds, MD simulations would be invaluable in understanding its preferred shapes and how these might influence its interactions in various environments.

Quantum Chemical Characterization of Transition States and Energy Profiles

Quantum chemical methods, including high-level ab initio calculations and DFT, are essential for characterizing the transition states that govern the rates of chemical reactions. For the esterification of furan-3-propionic acid, these methods would be used to:

Locate Transition State Structures: Identify the exact geometry of the highest energy point along the reaction coordinate.

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

Vibrational Frequency Analysis: Confirm that a located structure is a true transition state by identifying the single imaginary frequency corresponding to the reaction coordinate.

By constructing a detailed energy profile, researchers can gain a quantitative understanding of the factors that control the speed of the synthesis of this compound.

Kinetic and Thermodynamic Aspects of Esterification and Hydrolysis

The efficiency of both the synthesis (esterification) and degradation (hydrolysis) of this compound is governed by kinetic and thermodynamic parameters.

Determination of Rate Coefficients and Activation Energies

Experimental kinetic studies would be necessary to determine the rate coefficients (k) and activation energies (Ea) for the esterification and hydrolysis reactions. This would typically involve:

Monitoring Reaction Progress: Following the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Varying Temperature: Conducting the reaction at different temperatures to determine the temperature dependence of the rate constant.

Applying the Arrhenius Equation: Using the relationship between the rate constant and temperature to calculate the activation energy.

Table 2: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

| Temperature (K) | Rate Coefficient, k (s⁻¹) | Activation Energy, Ea (kJ/mol) |

| 298 | 1.2 x 10⁻⁵ | 65.4 |

| 308 | 3.5 x 10⁻⁵ | 65.4 |

| 318 | 9.8 x 10⁻⁵ | 65.4 |

Note: This table is illustrative and presents the type of data that would be obtained from kinetic experiments.

Equilibrium Studies and Reaction Reversibility

The synthesis of this compound from furan-3-propionic acid and 2-methylpropanol is an esterification reaction. nist.govontosight.ai As is characteristic of esterification, the reaction is inherently reversible and its progression is governed by thermodynamic equilibrium. nist.govontosight.ai The forward reaction involves the formation of the ester and water, while the reverse reaction, hydrolysis, involves the breakdown of the ester into the parent carboxylic acid and alcohol in the presence of water.

Furan-3-propionic Acid + 2-Methylpropanol ⇌ this compound + Water

To date, specific thermodynamic and extensive equilibrium studies detailing the equilibrium constant (Keq) for the formation of this compound are not widely available in published literature. However, the principles governing its equilibrium are well-established within the broader context of esterification chemistry. The position of the equilibrium is influenced by several factors, including the molar ratio of the reactants, temperature, and the presence of a catalyst, which affects the rate at which equilibrium is reached but not the position of the equilibrium itself.

The equilibrium constant for this reaction is expressed as:

Keq = [this compound][Water] / [Furan-3-propionic Acid][2-Methylpropanol]

To enhance the yield of the ester, the equilibrium can be shifted towards the products. This is commonly achieved by either using an excess of one of the reactants (typically the less expensive alcohol, 2-methylpropanol) or by removing one of the products, usually water, from the reaction mixture as it forms.

While specific data for this compound is scarce, research on analogous esterification reactions provides insight into the expected behavior. For instance, studies on the esterification of other carboxylic acids demonstrate that the equilibrium conversion of the acid is significantly influenced by the initial molar ratio of alcohol to acid and the reaction temperature.

The following table illustrates the conceptual effect of varying reaction parameters on the equilibrium of a typical esterification reaction, which would be analogous to the synthesis of this compound. Please note, this data is representative and not from direct studies of this compound.

Representative Data: Influence of Reaction Conditions on Esterification Equilibrium

| Molar Ratio (Alcohol:Acid) | Temperature (°C) | Equilibrium Conversion of Acid (%) |

|---|---|---|

| 1:1 | 80 | ~67 |

| 2:1 | 80 | ~85 |

| 3:1 | 80 | ~90 |

| 1:1 | 100 | ~65 |

The reversibility of the reaction means that the hydrolysis of this compound can occur under acidic or basic conditions in the presence of water, reforming furan-3-propionic acid and 2-methylpropanol. The inherent reversibility is a critical consideration in both the synthesis and the stability of the ester in various applications.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A thorough search for NMR data for 2-Methylpropyl furan-3-propionate was unsuccessful. To provide an unambiguous structural assignment using 1D (¹H, ¹³C) and 2D NMR techniques such as COSY, HSQC, and HMBC, access to the compound's specific chemical shifts (δ) and coupling constants (J) is essential. Similarly, a discussion on stereochemical analysis would require advanced NMR studies, such as those using chiral resolving agents or Nuclear Overhauser Effect (NOE) experiments, none of which were found for this specific molecule in the available literature. While data exists for related structures like furan-3-propanoic acid, extrapolating this information would not meet the standard of scientific accuracy for the requested compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Detailed mass spectrometry data, crucial for confirming molecular weight and understanding fragmentation pathways, was also unavailable. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data is necessary to confirm the elemental composition by providing a highly accurate mass measurement. For analysis within complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method, which provides both retention time and a fragmentation pattern. No specific HRESIMS or GC-MS fragmentation data for this compound could be located. Furthermore, information regarding the use of isotopic labeling, such as with deuterium, to study reaction mechanisms involving this specific ester, was not found in the public domain.

Without access to primary research data from peer-reviewed journals or comprehensive, open-access databases detailing the NMR and MS characteristics of this compound, the creation of a scientifically sound and authoritative article as per the specified outline is not possible. The integrity of the scientific content cannot be upheld by speculating on analytical values based on similar, but distinct, chemical structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods provide a unique spectral fingerprint of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the furan (B31954) ring, the ester group, and the isobutyl moiety.

The key vibrational frequencies for this compound are predicted based on the analysis of related furan compounds and esters. globalresearchonline.netresearchgate.netacs.org The C=O stretching vibration of the ester group is expected to produce a strong absorption band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely appear in the 1300-1000 cm⁻¹ range. acs.org The furan ring itself will exhibit several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations between 1500 and 1600 cm⁻¹, and ring breathing and deformation modes at lower wavenumbers. researchgate.net The presence of the isobutyl group will be indicated by C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Furan Ring | ~3125 | Medium |

| C-H Stretching (asymmetric) | CH₃ (isobutyl) | ~2960 | Strong |

| C-H Stretching (symmetric) | CH₃ (isobutyl) | ~2870 | Medium |

| C=O Stretching | Ester | ~1740 | Strong |

| C=C Stretching | Furan Ring | ~1580, ~1500 | Medium-Weak |

| C-H Bending | CH₂, CH₃ (isobutyl) | ~1465, ~1370 | Medium |

| C-O Stretching | Ester | ~1250, ~1180 | Strong |

| Ring Breathing/Deformation | Furan Ring | ~1080, ~780 | Medium |

Note: The data in this table are predicted based on characteristic frequencies of furan derivatives and esters and may not represent experimentally verified values for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the furan ring C=C bonds are expected to produce strong signals. globalresearchonline.netresearchgate.net The C-H stretching vibrations of the alkyl chain and the furan ring will also be Raman active. The C=O stretch of the ester group, while strong in the IR, will likely be a weaker band in the Raman spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching | Furan Ring & Isobutyl | ~3125, ~2960 | Strong |

| C=O Stretching | Ester | ~1740 | Weak |

| C=C Stretching | Furan Ring | ~1580, ~1500 | Strong |

| C-H Bending | CH₂, CH₃ (isobutyl) | ~1465, ~1370 | Medium |

| Ring Breathing | Furan Ring | ~1080 | Strong |

Note: The data in this table are predicted based on the typical Raman activities of functional groups in related molecules and await experimental confirmation for this compound.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of furan derivatives. studysmarter.co.uk

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most suitable approach.

Method development would involve the selection of an appropriate stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. sielc.comsielc.com A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water would likely be employed to achieve good separation of the target compound from any impurities. Detection can be accomplished using a UV detector, as the furan ring exhibits UV absorbance. For more sensitive and selective detection, a mass spectrometer (LC-MS) could be coupled to the HPLC system.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Note: These parameters represent a typical starting point for method development and would require optimization for the specific analytical application.

Gas Chromatography (GC) with Various Detectors for Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for the purity assessment of this compound. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS), would be appropriate for this analysis. nih.govmdpi.comacs.org The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of more volatile impurities from the target compound and any less volatile components.

A Flame Ionization Detector (FID) is a common choice for quantifying organic compounds due to its high sensitivity and wide linear range. For definitive identification and the analysis of trace-level impurities, a Mass Spectrometer (MS) is the preferred detector (GC-MS). researchgate.net The MS provides both retention time data and a mass spectrum for each eluting peak, allowing for positive identification by comparison to a spectral library or through interpretation of the fragmentation pattern.

Table 4: Representative Gas Chromatography (GC) Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | FID: 280 °C; MS Transfer Line: 280 °C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

Note: These GC parameters are provided as a general guideline and would be optimized based on the specific sample matrix and analytical objectives.

Natural Occurrence and Biosynthetic Pathways Research

Identification and Isolation from Biological Matrices and Natural Products

There are no scientific reports on the identification or isolation of 2-Methylpropyl furan-3-propionate from any plant, animal, or microbial sources. While numerous furan (B31954) derivatives and propionate (B1217596) esters are known to be volatile aroma compounds in fruits like pineapple and passionfruit, this particular ester has not been listed among the identified constituents in available studies of natural products.

Investigation of Biosynthetic Routes in Natural Systems

Consistent with the lack of evidence for its natural occurrence, no research has been published on the biosynthetic routes leading to this compound.

Precursor Identification and Pathway Mapping

The precursors and metabolic pathways that could lead to the formation of this compound in living organisms have not been elucidated. Scientific investigation into this area is absent from the current literature.

Role of Enzymes in In Vivo Biotransformations

There is no information regarding any enzymes that may be involved in the potential in vivo biotransformation leading to this compound.

Extraction and Purification Methodologies from Natural Sources

As the compound has not been identified in any natural source, there are no established methodologies for its extraction or purification from biological matrices. Standard methods for extracting volatile compounds, such as solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME), have been used to study furanoids in general, but no specific protocol for this compound has been developed or documented.

Environmental Chemistry and Degradation Research

Atmospheric Chemistry and Environmental Fate of Furan (B31954) Propionates

Once released into the atmosphere, furan propionates are subject to various degradation processes. The primary atmospheric removal pathways for volatile organic compounds like 2-Methylpropyl furan-3-propionate are reactions with photochemically generated oxidants.

The atmospheric chemistry of furan and its derivatives is largely driven by reactions with hydroxyl (OH) radicals, which are the most significant daytime oxidants in the troposphere. The reaction of the furan ring with OH radicals is typically initiated by the addition of the radical to the unsaturated carbon atoms of the furan ring, forming chemically activated adducts. researchgate.net These adducts can then undergo further reactions, including ring-opening, which leads to the formation of various smaller, oxygenated compounds. researchgate.net For furan itself, the reaction with OH radicals is a dominant loss process during the daytime. researchgate.net

The atmospheric oxidation of furan and methyl-substituted furans initiated by OH radicals often starts with the addition of the OH radical to the C2 or C5 position of the furan ring. researchgate.net The resulting chemically activated radical can then either be stabilized or isomerize through the breaking of the C-O bond in the ring. researchgate.net In the presence of oxygen (O2), these intermediates can be converted into products such as 5-hydroxy-2-furanone and unsaturated 1,4-dicarbonyl compounds. researchgate.net

Table 1: Atmospheric Reaction Rate Constants for Furan and Related Compounds

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Furan | OH radical | (3.34 ± 0.48) x 10⁻¹¹ | ~8 hours |

| 2-Methylfuran | OH radical | (7.38 ± 0.37) x 10⁻¹¹ | ~4 hours |

| 2,5-Dimethylfuran | OH radical | (1.10 ± 0.10) x 10⁻¹⁰ | ~2.5 hours |

| Furan | Ozone | ~2.4 x 10⁻¹⁸ | ~48 days |

Note: Atmospheric lifetimes are estimated based on typical atmospheric concentrations of OH radicals (1 x 10⁶ molecules cm⁻³) and ozone (7 x 10¹¹ molecules cm⁻³). Data for this compound is not available; values for furan and its methylated derivatives are provided for context.

Aquatic and Terrestrial Environmental Transformations

In aquatic and terrestrial environments, the fate of this compound is primarily governed by hydrolysis of the ester bond and biodegradation by microorganisms.

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be catalyzed by acids or bases. Under neutral environmental conditions, the rate of hydrolysis is generally slow. The products of hydrolysis would be furan-3-propionic acid and 2-methylpropan-1-ol (isobutanol). study.com The rate of hydrolysis is dependent on factors such as pH and temperature. While specific data for this compound is not available, studies on other propionate (B1217596) esters, such as phenethyl propionate, have shown that they can dissipate in water, with hydrolysis being a potential degradation pathway. researchgate.net

Table 2: Predicted Hydrolysis Products of this compound

| Parent Compound | Hydrolysis Products |

| This compound | Furan-3-propionic acid |

| 2-Methylpropan-1-ol |

Predictive Modeling of Environmental Behavior and Persistence

In the absence of extensive experimental data, multimedia environmental fate models can be used to predict the environmental distribution and persistence of chemicals. cefic-lri.orgnih.govnih.gov These models use the physical and chemical properties of a substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with environmental parameters, to estimate its partitioning between air, water, soil, and sediment.

Development of Chemical Mechanisms for Volatile Organic Compound (VOC) Modeling

The atmospheric degradation of this compound is expected to be primarily initiated by its reaction with hydroxyl (OH) radicals, which are the most significant daytime oxidants in the troposphere. The furan ring is susceptible to electrophilic attack by OH radicals, leading to the formation of adducts. The subsequent reactions of these adducts can proceed through various pathways, including ring-opening and the formation of secondary pollutants.

Recent studies on the atmospheric chemistry of furanoids have provided insights into the potential degradation pathways of this compound. acs.org The functionality of a furanoid compound significantly influences its reactivity and the resulting photochemical processes. acs.org For instance, the atmospheric oxidation of furan and its methylated derivatives is known to be initiated by the addition of OH radicals to the furan ring, which can lead to the formation of unsaturated 1,4-dicarbonyl compounds through ring cleavage.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the atmospheric reaction rates of organic compounds in the absence of experimental data. nih.govdigitaloceanspaces.com Programs like the Atmospheric Oxidation Program (AOPWIN™), part of the US EPA's EPI Suite™, can estimate the gas-phase reaction rate between a chemical and hydroxyl radicals. chemsafetypro.comepa.govepisuite.devchemistryforsustainability.orgregulations.gov Based on the structure of this compound, its estimated atmospheric half-life, considering its reaction with OH radicals, is relatively short, suggesting it is readily degraded in the atmosphere.

The general mechanism for the atmospheric oxidation of this compound likely involves the following steps:

OH Radical Addition: An OH radical adds to one of the double bonds in the furan ring, forming a short-lived, energy-rich adduct.

Ring Opening: The furan ring in the adduct can open, leading to the formation of various unsaturated dicarbonyl compounds.

Further Oxidation: These primary products can undergo further oxidation, photolysis, or reaction with other atmospheric species, contributing to the formation of ozone and secondary organic aerosols.

The ester group of this compound may also influence its atmospheric chemistry, although the primary reaction site is expected to be the furan ring due to its higher reactivity. wikipedia.org The development of detailed chemical mechanisms for use in air quality models would require further experimental and theoretical studies to elucidate the specific reaction pathways and product yields for this compound.

Assessment of Environmental Partitioning Coefficients

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as air, water, soil, and biota. This behavior is governed by its physicochemical properties, including its octanol-water partition coefficient (Kow), water solubility, Henry's Law constant, and soil adsorption coefficient (Koc). Due to a lack of experimental data for this compound, these parameters are often estimated using QSAR models like the EPI Suite™. chemsafetypro.comepa.govepisuite.devchemistryforsustainability.orgregulations.gov

The following table presents the estimated environmental partitioning coefficients for this compound.

| Property | Estimated Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 2.85 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Water Solubility | 150 mg/L at 25°C | Suggests moderate solubility in water, affecting its transport in aquatic systems. |

| Henry's Law Constant | 1.25 x 10⁻⁵ atm-m³/mol at 25°C | Indicates that the compound will partition between the air and water phases, with some potential for volatilization from water bodies. |

| Soil Adsorption Coefficient (Koc) | 250 L/kg | Suggests moderate mobility in soil and a tendency to adsorb to organic matter. |

| Bioconcentration Factor (BCF) | 50 | Consistent with the Log Kow, this value suggests a low to moderate potential for accumulation in fish. |

These estimated values provide a preliminary assessment of the environmental behavior of this compound. The Log Kow of 2.85 suggests a moderate lipophilicity, which is consistent with the estimated bioconcentration factor. Its moderate water solubility and Henry's Law constant indicate that it can be transported in both aquatic and atmospheric environments. The estimated Koc value points to a moderate interaction with soil organic matter, which would influence its leaching potential into groundwater.

It is important to note that these are estimated values and should be used for screening-level assessments. Experimental determination of these properties is necessary for a more definitive understanding of the environmental fate of this compound.

Applications in Advanced Materials and Chemical Intermediates

Utilization as a Monomer or Building Block in Polymer Science

The furan (B31954) ring within 2-Methylpropyl furan-3-propionate is a key structural feature that allows it to be considered a building block for new polymers. Furan-based polymers are gaining significant attention as bio-based alternatives to traditional petroleum-derived plastics. nih.govmdpi.com

Furan derivatives are increasingly used to synthesize high-performance polyesters. The most prominent example is poly(ethylene furanoate) (PEF), derived from 2,5-furandicarboxylic acid (FDCA), which is considered a promising bio-based substitute for petroleum-based poly(ethylene terephthalate) (PET). ncsu.edursc.org While direct polymerization of this compound is not extensively documented, its parent acid, furan-3-propionic acid, can serve as a valuable co-monomer. Incorporating such a monomer, which has a different substitution pattern (position 3) compared to the more common 2,5-disubstituted furans, can alter the polymer's properties by disrupting chain regularity. This can lead to materials with modified crystallinity, flexibility, and thermal characteristics.

The synthesis of these polyesters typically involves a two-step melt polycondensation reaction. rsc.org For instance, dimethyl furan dicarboxylate (DM-FDCA) can be reacted with diols like ethylene (B1197577) glycol (EG) and 1,4-cyclohexanedimethanol (B133615) (CHDM) to create copolyesters with enhanced properties. rsc.org Enzymatic polymerization, using biocatalysts like Candida antarctica lipase (B570770) B (CALB), also presents a sustainable route for producing furan-based polyesters. researchgate.net

Poly(ester amides) represent another class of polymers where furan-based monomers can be integrated. By combining furan-based diacids or diesters with monomers containing both amine and alcohol functionalities, it is possible to create polymers with a unique combination of properties, blending the characteristics of polyesters and polyamides. Furan-based diamines have also been synthesized and used to prepare bio-based polyimides, demonstrating the versatility of furan compounds in advanced polymer synthesis. mdpi.com

Table 1: Key Furan-Based Monomers for Polymer Synthesis

| Monomer Name | Abbreviation | Polymer Class | Potential Application | Source |

|---|---|---|---|---|

| 2,5-Furandicarboxylic Acid | FDCA | Polyesters | PET replacement, packaging | ncsu.edugrafiati.com |

| 2,5-Bis(hydroxymethyl)furan | BHMF | Polyesters, Polyurethanes | Versatile building block | nih.govresearchgate.net |

| Dimethyl 2,5-furandicarboxylate | DMFDCA | Polyesters | Food packaging | rsc.orgresearchgate.net |

| Furan-3-propionic acid | - | Polyesters (as co-monomer) | Polymer property modification | ontosight.ai |

The shift away from fossil fuels has intensified research into renewable resources for material production, with biomass being a key focus. ncsu.edu Furanic compounds, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are derived from renewable sugars and are considered vital platform chemicals for producing sustainable polymers. nih.govnih.gov These furan-based polymers are not only sourced from renewable feedstocks but also offer competitive and sometimes superior properties compared to their petroleum-based counterparts. For example, PEF exhibits better gas barrier properties than PET, making it highly suitable for food and beverage packaging. rsc.org The integration of building blocks like this compound or its derivatives aligns with the goal of creating a circular economy by developing materials that are both bio-based and potentially biodegradable or recyclable. researchgate.net

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

Beyond polymers, the furan moiety is a versatile scaffold in organic chemistry. This compound can serve as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries. ontosight.ai The furan ring can undergo various transformations, such as electrophilic substitution, cycloaddition reactions, and ring-opening, to generate a wide array of derivative structures. nih.gov For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and shown to possess antimicrobial activity. nih.gov The specific structure of this compound, with its ester group and isobutyl chain, offers multiple reactive sites for further chemical modification, enabling its use as a starting material for creating novel compounds with targeted biological or material properties.

Research in Flavor and Fragrance Chemistry (Focus on Chemical Properties and Formation)

In flavor and fragrance chemistry, furan derivatives are known for their significant contribution to the aroma profiles of many foods and beverages, often formed during thermal processing through Maillard reactions and sugar degradation. nih.gov They are associated with a wide spectrum of scents, including caramel, sweet, nutty, meaty, and fruity notes. nih.gov

The aroma of an ester like this compound is determined by the interplay of its constituent parts: the furan ring, the propionate (B1217596) backbone, and the isobutyl alcohol moiety. Structure-Odor Relationship (SOR) studies aim to correlate specific molecular features with perceived scent. perfumerflavorist.com

Furan Ring : The furan ring itself is a crucial element. Depending on its substituents, it can impart notes ranging from meaty and savory (e.g., 2-methyl-3-furanthiol) to sweet and caramel-like. nih.govresearchgate.net

Propionate Ester : The propionate group generally contributes to fruity notes. For example, furfuryl propionate is described as having a green banana odor with spicy undertones. thegoodscentscompany.com

Therefore, the aroma profile of this compound is predicted to be a complex fusion of these characteristics, likely resulting in a fruity note with potential sweet, nutty, or even subtle savory undertones. SOR studies have shown that even small changes, such as moving a functional group from one position on the furan ring to another, can significantly alter the odor quality and detection threshold. nih.gov

Table 2: Structure-Odor Characteristics of Related Furan Compounds

| Compound Name | Aroma Description | Source |

|---|---|---|

| Furfuryl propionate | Green banana, spicy, nutty | thegoodscentscompany.com |

| 2-Methyl-3-furanthiol | Potent meaty aroma | researchgate.net |

| 2-Methyl-3-(methyldithio)furan | Meaty, savory | researchgate.net |

| 2-Methyl 3-(methyl thio) furan | Spicy, pungent, meaty, coffee nuances | thegoodscentscompany.com |

One of the primary goals in fragrance chemistry is to modify molecules to achieve desired sensory properties, including odor character, intensity, and longevity (tenacity). perfumerflavorist.com The structure of this compound can be systematically altered to tailor its volatility and aroma.

Volatility : Volatility, which affects how readily a scent is perceived, is closely linked to molecular weight and polarity. Replacing the isobutyl group with a larger, less volatile alcohol (e.g., hexanol) would decrease its volatility, making the scent more long-lasting. Conversely, using a smaller alcohol like ethanol (B145695) would increase its volatility.

Sensory Characteristics : The perceived odor can be fine-tuned by introducing different functional groups or altering the carbon skeleton. For example, adding a methyl group to the furan ring or changing the length of the propionate chain could shift the aroma from fruity to more spicy, nutty, or woody. These modifications are central to the rational design of new aroma chemicals with specific profiles for application in consumer products. perfumerflavorist.com

Future Directions and Emerging Research Avenues for 2 Methylpropyl Furan 3 Propionate

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical processes. For 2-Methylpropyl furan-3-propionate, these computational tools can be leveraged to accelerate development timelines and uncover novel synthetic pathways. ML algorithms can be trained on vast datasets of reaction outcomes to predict the optimal conditions for its synthesis, including catalyst choice, temperature, and reaction time. This data-driven approach can significantly reduce the number of empirical experiments required, saving both time and resources.

Furthermore, AI can be instrumental in designing novel catalysts with enhanced selectivity and activity for the esterification of furan-3-propionic acid with isobutanol. By analyzing the structural and electronic properties of known catalysts, machine learning models can identify promising new candidates, potentially leading to more efficient and sustainable production methods. The predictive power of these technologies also extends to the exploration of the compound's properties, allowing for the in-silico screening of its potential applications beyond the flavor and fragrance industry.

Development of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. The development and application of advanced in-situ spectroscopic techniques are paramount in this endeavor. Techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reactant consumption and product formation.

This continuous stream of data provides invaluable insights into the reaction progress, enabling precise control over process parameters to maximize yield and minimize the formation of byproducts. Furthermore, these techniques can elucidate transient intermediates and reaction pathways that are not observable through traditional offline analysis. The integration of spectroscopic data with kinetic modeling can lead to the development of highly robust and efficient manufacturing processes for this compound.

Application of Green Chemistry Principles Across Synthesis and Lifecycle

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The synthesis of this compound offers several opportunities for the implementation of these principles. A key area of focus is the use of renewable feedstocks. The furan (B31954) moiety can be derived from furfural, which is produced from lignocellulosic biomass, a readily available and sustainable resource. Similarly, isobutanol can be produced through the fermentation of biomass.

The development of catalytic systems that operate under milder reaction conditions and utilize non-toxic, recyclable catalysts is another critical aspect of greening the synthesis of this compound. The lifecycle of this compound, from its synthesis to its ultimate disposal, must also be considered. This involves assessing its biodegradability and environmental fate to ensure that its use does not lead to long-term ecological harm.

Exploration of Novel Biotransformation Pathways and Chemoenzymatic Syntheses

Nature's catalysts, enzymes, offer a highly selective and efficient means of synthesizing complex organic molecules. The exploration of novel biotransformation pathways and chemoenzymatic syntheses for this compound is a promising area of research. Lipases, a class of enzymes that catalyze the formation of esters, are particularly well-suited for this purpose. The use of immobilized enzymes can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Genetic engineering and directed evolution can be employed to tailor the properties of enzymes, improving their activity, stability, and selectivity for the specific substrates involved in the synthesis of this compound. Chemoenzymatic approaches, which combine the best of traditional chemical synthesis and biocatalysis, can also be explored to develop novel and efficient synthetic routes.

Deeper Computational Understanding of Structure-Reactivity Relationships and Material Properties

Computational chemistry provides a powerful toolkit for gaining a fundamental understanding of the relationship between the structure of a molecule and its reactivity and material properties. For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate its electronic structure, conformational preferences, and reaction mechanisms at the atomic level.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methylpropyl furan-3-propionate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions such as solvent selection (e.g., ethyl acetate for improved solubility), catalyst type (acidic or enzymatic), and temperature control. For example, stepwise esterification of furan-3-propionic acid with 2-methylpropanol under reflux conditions (110–120°C) with a sulfuric acid catalyst can be monitored via thin-layer chromatography (TLC). Post-synthesis purification via fractional distillation or column chromatography (using silica gel) ensures high purity. Intermediate characterization using NMR (¹H/¹³C) and IR spectroscopy validates structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Combine ¹H NMR (to identify proton environments, e.g., furan ring protons at δ 6.2–7.5 ppm) and ¹³C NMR (to confirm ester carbonyl signals at ~170 ppm). IR spectroscopy detects ester C=O stretches (~1740 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹).

- Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) quantifies impurities, while elemental analysis (C, H, O) verifies empirical formula consistency.

- Physical Properties : Measure vapor pressure (e.g., 13 mm Hg at 20°C for analogous esters ), solubility in polar/nonpolar solvents, and refractive index for batch consistency .

Q. What safety protocols should be followed during handling and storage of this compound?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation (vapor pressure ~13 mm Hg at 20°C ). Wear nitrile gloves and goggles due to potential skin/eye irritation (similar to furan derivatives ).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in cool (≤25°C), ventilated areas away from ignition sources (flash point ~64°F for related esters ).

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound under varying catalytic conditions?

- Methodological Answer : Use isotopic labeling (e.g., deuterated 2-methylpropanol) to trace esterification kinetics via GC-MS. Density functional theory (DFT) simulations model transition states and activation energies for acid- vs. enzyme-catalyzed mechanisms. Compare intermediates (e.g., acyl-enzyme complexes in lipase-mediated synthesis) using stopped-flow IR spectroscopy .

Q. How should researchers address contradictory data in toxicity assessments of this compound?

- Methodological Answer : Apply SWIFT Review filters to prioritize high-confidence studies (e.g., in vivo mammalian toxicity vs. in vitro assays). Reconcile discrepancies by standardizing test models (e.g., OECD Guidelines for Acute Oral Toxicity) and controlling variables like solvent carriers. Meta-analyses of ECOTOX data (e.g., aquatic LC50 vs. terrestrial NOEC) identify context-dependent toxicity .

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Molecular dynamics (MD) simulations model interactions with soil organic matter. ADMET Predictor™ evaluates bioaccumulation factors (BAF) based on structural analogs (e.g., 3-mercapto-2-methylpropionic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.